1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one
Description
This compound features a phenyl ring substituted with an amino group (-NH₂) at position 3 and a bromomethyl (-CH₂Br) group at position 2. The phenyl ring is attached to a 3-bromopropan-2-one moiety, where the ketone group (C=O) is at position 2, and a bromine atom is at position 3 of the propane chain. Its molecular formula is C₁₀H₁₀Br₂NO, with an estimated molecular weight of ~320 g/mol. The dual bromine atoms and amino group suggest high reactivity in nucleophilic substitutions and alkylation reactions.
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[3-amino-2-(bromomethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-8(14)4-7-2-1-3-10(13)9(7)6-12/h1-3H,4-6,13H2 |
InChI Key |
QBVXTJWJXVEXAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)CBr)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Stepwise Bromination-Amination Approach
This method involves sequential bromination and amination steps, optimized for regioselectivity:
Synthesis of 3-Nitro-2-(bromomethyl)phenylpropan-2-one
- Starting material : 3-Nitro-2-methylphenylpropan-2-one.
- Bromination : React with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light (0–5°C, 2–4 h).
- Mechanism : Radical bromination selectively targets the methyl group adjacent to the nitro substituent.
- Yield : ~75–80% after recrystallization (acetone/hexane).
Reduction of Nitro to Amino Group
Bromination of Propan-2-one Moiety
One-Pot Diazotization-Bromination Strategy
Adapted from CN102060717A, this route integrates diazotization and bromination for efficiency:
Diazotization of 3-Nitro-4-aminophenylpropan-2-one
Bromination with Cuprous Bromide
Reduction and Final Bromination
- Reduce nitro group using Fe/HCl , then brominate propanone with PBr₃ in dichloromethane.
- Overall yield : ~65–70%.
Industrial-Scale Production Optimization
Continuous Flow Reactor Systems
Solvent and Reagent Selection
- Solvents : Ethanol (reduction), chloroform (bromination).
- Brominating agents : NBS (lab-scale), HBr gas (industrial).
Analytical Validation and Purification
Case Studies and Yield Comparisons
Academic Laboratory Synthesis
- Route : Stepwise bromination-amination.
- Total yield : 62%.
- Purity : 97% (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
- Oxidation reactions produce nitro or nitroso compounds.
- Reduction reactions result in alcohols or amines.
Scientific Research Applications
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and properties between the target compound and related derivatives:
Research Findings and Data
Biological Activity
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of brominated phenyl derivatives, which have been studied for various pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The compound is characterized by the following structural features:
- Molecular Formula : C10H10Br2N2O
- Appearance : Typically a white to light yellow solid.
- Functional Groups : The presence of amino, bromomethyl, and carbonyl groups is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromomethyl and amino groups can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. The carbonyl moiety may also participate in electrophilic reactions, enhancing the compound's reactivity and biological effects .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has been shown to inhibit tumor growth in animal models, suggesting potential as a lead compound for cancer therapy .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the antimicrobial activity against E. coli and S. aureus | Showed significant inhibition with MIC values in the low micromolar range |
| Study 2 | Investigated anticancer effects on breast cancer cell lines | Induced apoptosis and reduced cell viability significantly |
| Study 3 | Explored enzyme inhibition mechanisms | Identified specific enzymes targeted by the compound leading to therapeutic implications |
Comparative Analysis
Compared to similar compounds, such as 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one, the brominated derivative shows enhanced reactivity due to the presence of multiple halogen atoms, which can facilitate stronger interactions with biological macromolecules.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the bromination reaction in the synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one?
- Methodological Answer : Bromination efficiency depends on reagent selection (e.g., bromine vs. N-bromosuccinimide (NBS)), catalyst choice (e.g., FeCl₃ or AlCl₃), and reaction conditions (temperature, solvent). For example, NBS is preferred for selective allylic bromination, while bromine may require controlled addition to avoid over-bromination. Temperature optimization (e.g., 0–25°C) minimizes side reactions like debromination or decomposition .
Q. How can the purity and stability of this compound be ensured during storage and handling?
- Methodological Answer : Stability is influenced by moisture and light sensitivity. Store under inert gas (argon/nitrogen) at low temperatures (e.g., –20°C) in amber vials. Purity can be monitored via HPLC with UV detection (λ = 254 nm) or GC-MS. Degradation products, such as deaminated or debrominated derivatives, should be characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are most reliable for characterizing the amino and bromomethyl functional groups?
- Methodological Answer :
- ¹H NMR : Amino protons (–NH₂) appear as broad singlets (δ 1.5–3.0 ppm), while bromomethyl (–CH₂Br) protons resonate as triplets (δ 3.5–4.5 ppm).
- ¹³C NMR : Quaternary carbons adjacent to bromine atoms show deshielding (δ 30–40 ppm).
- FT-IR : N–H stretching (3300–3500 cm⁻¹) and C–Br vibrations (500–700 cm⁻¹).
Cross-validate with X-ray crystallography for unambiguous structural confirmation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths/angles and spatial arrangement of functional groups. For example, SHELXL refinement can distinguish between bromine positional isomers (e.g., ortho vs. para substitution) and confirm hydrogen bonding patterns involving the amino group. Discrepancies in NMR coupling constants or IR band assignments can be reconciled using crystallographic data .
Q. What challenges arise in the experimental phasing of this compound’s crystal structure, and how can they be addressed?
- Methodological Answer : Heavy bromine atoms create strong anomalous scattering, which aids phasing via SHELXD/SHELXE. However, twinning or disorder in the bromomethyl groups may complicate refinement. Strategies include:
- Collecting high-resolution data (≤ 0.8 Å) to resolve overlapping electron density.
- Using the SQUEEZE algorithm in PLATON to model disordered solvent regions.
- Validating the model with R₁ factor convergence (< 5%) and low Δρ residual maps .
Q. How does the steric and electronic environment of the amino group influence its reactivity in downstream coupling reactions?
- Methodological Answer : The amino group’s nucleophilicity is modulated by adjacent bromomethyl substituents via steric hindrance and electron-withdrawing effects. For instance, in Buchwald-Hartwig aminations, bulky ligands (e.g., XPhos) enhance coupling efficiency by reducing steric clashes. DFT calculations (e.g., Gaussian 16) can predict charge distribution and transition states to optimize reaction conditions .
Q. What strategies mitigate competing elimination pathways during functionalization of the ketone moiety?
- Methodological Answer :
- Base selection : Weak bases (e.g., K₂CO₃) minimize β-hydride elimination.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize enolate intermediates.
- Temperature control : Low temperatures (–78°C) favor nucleophilic addition over elimination.
Monitor reaction progress via TLC or in-situ IR to detect byproducts early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
